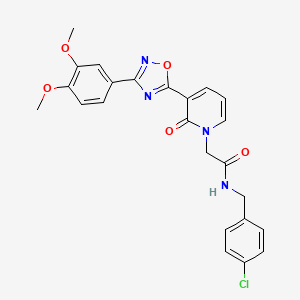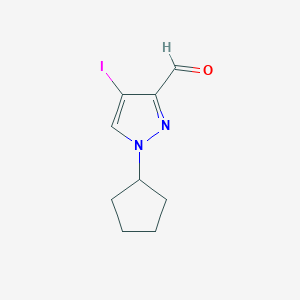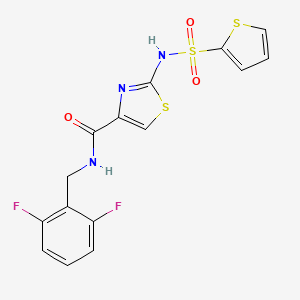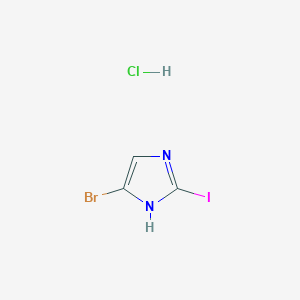![molecular formula C17H15ClFN3O2 B2739478 1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894029-34-6](/img/structure/B2739478.png)
1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, also known as CPPU, is a synthetic cytokinin that has been extensively studied for its potential use in plant growth regulation. CPPU belongs to the family of urea derivatives and is a potent plant growth regulator that has been shown to increase fruit set, fruit size, and yield in various crops.
Aplicaciones Científicas De Investigación
Optical and Electronic Properties
A novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, demonstrated significant electrooptic properties, including high second and third harmonic generation values. This suggests potential applications in optoelectronic device fabrications due to its superior properties compared to standard urea molecules (Shkir et al., 2018).
Nonlinear Optical Materials
Research on 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP), a new organic nonlinear optical material, highlights its high second harmonic generation efficiency. The crystal's molecular dipoles are aligned in a zig-zag head to tail fashion, contributing to a net polarization and large SHG conversion efficiency. This indicates its potential for nonlinear optical (NLO) device applications (Menezes et al., 2014).
Molecular Structure and Characterization
The crystal structure of flufenoxuron, a benzoylurea pesticide, and its interactions were studied, revealing insights into hydrogen bonds forming R22(8) inversion dimers. This structural information may contribute to understanding the interactions and stability of similar urea derivatives in various applications (Jeon et al., 2014).
Electro-Fenton Degradation of Contaminants
The electro-Fenton degradation process involving triclosan and triclocarban demonstrated how substituted ureas could be involved in the degradation of environmental contaminants. This research could guide the development of novel degradation methods for persistent organic pollutants (Sirés et al., 2007).
Drug Metabolism and Pharmacological Effects
A study on the metabolic formation and synthesis of 1-(3-chlorophenyl)-2(4-hydroxyphenyl)-1-methyl-2(2 pyridine)ethanol revealed its hypocholesteremic effect in rats, similar to the parent drug. This points to the importance of understanding the metabolism and pharmacological effects of urea derivatives for therapeutic applications (Sinsheimer et al., 1976).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c18-11-3-1-5-13(7-11)20-17(24)21-14-9-16(23)22(10-14)15-6-2-4-12(19)8-15/h1-8,14H,9-10H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSWGXBWFMYXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-c]quinolin-4(5H)-one](/img/structure/B2739397.png)



![(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2739402.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2739404.png)


![1-(benzo[d]isoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide](/img/structure/B2739413.png)
![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2739414.png)

![2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2739417.png)
